molecular formula C12H17NO3 B2603399 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 179060-34-5

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

Cat. No.: B2603399
CAS No.: 179060-34-5
M. Wt: 223.272
InChI Key: AEIQKXMKADMJOP-UHFFFAOYSA-N
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Description

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a chemical compound with the CAS Number: 179060-34-5 . Its molecular weight is 223.27 g/mol . The IUPAC name for this compound is tert-butyl 6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 223.27 g/mol . The compound should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Transformations

One notable application of derivatives similar to 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine in scientific research is in the synthesis and transformation processes of complex organic compounds. For instance, the reaction of certain furopyridines with hydrochloric acid leads to unexpected dimerization, resulting in novel compounds. This process showcases the potential of these chemicals in generating new molecular structures through acid-catalyzed reactions, which could be of significance in the development of new materials or pharmaceuticals (Shiotani et al., 1986).

Novel Multicomponent Synthesis Approaches

Another research application involves the use of a novel multicomponent reaction for synthesizing polysubstituted tetrahydrofuro[2,3-c]pyridines from readily accessible starting materials. This method demonstrates an efficient one-pot process for creating complex cyclic structures by forming multiple chemical bonds simultaneously, indicating its utility in streamlining synthetic pathways in organic chemistry (Fayol & Zhu, 2004).

Spectroscopic and Structural Analysis

Research on 3-(Diethylboryl)pyridines, which share structural motifs with this compound, has provided insights into their stability, structure, and properties through spectroscopic and crystallographic studies. Such studies help in understanding the electronic and steric influences of substituents on pyridine rings, which is crucial for designing molecules with specific properties for catalysis, material science, or pharmaceutical applications (Sugihara et al., 1996).

Photocycloaddition Reactions

The preparation and study of 1,5-dihydropyrrol-2-ones and related compounds with alkenyl side chains demonstrate the use of [2+2]-photocycloaddition reactions for creating cyclic compounds. This research highlights the potential of light-mediated chemical reactions in synthesizing cyclic structures, which could have implications for developing photo-responsive materials or drugs (Albrecht, Basler, & Bach, 2008).

Computational Modeling and Spectroscopic Properties

Computational studies on related pyridine compounds such as 4-(Boc-amino) pyridine offer insights into their molecular structures, vibrational frequencies, and electronic properties. Such research provides a deeper understanding of the molecular characteristics that govern the reactivity and interactions of these compounds, which is essential for their application in various fields of chemistry and biology (Vural, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQKXMKADMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 15.023 g (70.438 mmol) of 5-benzyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine in 100 ml of methanol, 2 ml of acetic acid was added, followed by hydrogenation over 5 g of 10% palladium-carbon (50% hydrated) at room temperature at atmospheric pressure for 8 hours. The mixture was filtered using Celite to remove the catalyst; the Celite was washed with methanol 3 times. The combined methanol solution was evaporated under reduced pressure. The resulting residue (crude 4,5,6,7-tetrahydrofuro[3,2-c]pyridine) was dissolved in 100 ml of dichloromethane. To this solution, a solution of 15.4 g (70.4 mmol) of di-tert-butyl dicarbonate in 50 ml of dichloromethane was added dropwise at room temperature, followed by stirring for 0.5 hours. The solvent was distilled off under reduced pressure; the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to yield 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine as a mixture with di-tert-butyl dicarbonate.
Quantity
15.023 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Three

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